molecular formula C10H16 B13962872 Norbornane, 2,2-dimethyl-5-methylene- CAS No. 497-32-5

Norbornane, 2,2-dimethyl-5-methylene-

Cat. No.: B13962872
CAS No.: 497-32-5
M. Wt: 136.23 g/mol
InChI Key: NJZUUYADLXBQPA-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Organic Chemistry

Bridged bicyclic compounds, such as norbornane (B1196662) and its derivatives, are molecules in which two rings share three or more atoms, creating a rigid three-dimensional structure. wikipedia.org This structural rigidity distinguishes them from more flexible fused or spirocyclic systems. wikipedia.orgfiveable.me The constrained conformation of bridged systems limits molecular movement, which in turn has profound effects on their chemical reactivity and stereochemistry. youtube.com

These systems are not merely laboratory curiosities; they are prevalent in a vast array of biologically important molecules, including terpenes like camphor (B46023), steroids, and alkaloids. wikipedia.orgfiveable.me The defined spatial arrangement of substituents on a bridged framework can be critical for biological activity, making them valuable scaffolds in medicinal chemistry and the design of new pharmaceuticals. nih.gov Furthermore, their unique structures are leveraged in organic synthesis to control the stereochemical outcome of reactions and to construct complex molecular architectures. nih.gov

Structural Features and Inherent Strain in Norbornane Derivatives

The norbornane skeleton, formally known as bicyclo[2.2.1]heptane, is the parent structure for Norbornane, 2,2-dimethyl-5-methylene-. wikipedia.orglibretexts.org Its defining feature is a six-membered ring constrained into a "boat" conformation by a one-carbon bridge (C7). This arrangement forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons, leading to considerable angle strain.

The high reactivity of norbornene derivatives, which contain a double bond within this strained framework, is a direct consequence of this ring strain. nih.gov The release of this strain provides a thermodynamic driving force for reactions such as ring-opening metathesis polymerization (ROMP), a powerful method for producing high-performance polymers. acs.org The presence of substituents, like the dimethyl and methylene (B1212753) groups in the title compound, further modifies the molecule's steric and electronic properties, influencing its reactivity in various chemical transformations. smolecule.com

Parameter Ideal Value Approximate Value in Norbornane
C1-C7-C4 Bond Angle109.5° (sp³)~96°
C-C-C Angles in 6-membered ring109.5° (sp³)~103°
Strain Energy~0 kcal/mol (e.g., cyclohexane)~17 kcal/mol

This interactive table presents approximate values to illustrate the concept of ring strain in the parent norbornane framework.

Historical Context of Norbornane Systems in Reaction Mechanism Elucidation

Historically, the rigid norbornane framework has played a pivotal role in settling some of organic chemistry's most profound debates, particularly concerning the nature of carbocation intermediates. science-shenanigans.com The study of nucleophilic substitution reactions of 2-norbornyl derivatives led to reaction rates and stereochemical outcomes that could not be explained by classical carbocation theory alone. dalalinstitute.com

This led to the proposal of the "non-classical" 2-norbornyl cation, a carbocation where the positive charge is delocalized over three carbon atoms through a three-center, two-electron bond. stackexchange.comwikipedia.orgunacademy.com This concept, championed by Saul Winstein, suggested that the C1-C6 sigma bond participates in stabilizing the positive charge at C2. science-shenanigans.comunacademy.com This proposal sparked a decades-long and famously intense debate with Herbert C. Brown, who argued that the observations could be explained by a rapid equilibrium between two classical carbocation structures. science-shenanigans.comunacademy.com

These studies on the norbornyl system were instrumental in developing the concept of neighboring group participation, where σ-bonds, not just π-bonds or lone pairs, can act as internal nucleophiles. dalalinstitute.comwikipedia.org Furthermore, rearrangements within bicyclic terpene systems, such as the conversion of isoborneol (B83184) to camphene (B42988), were foundational to the development of the Wagner-Meerwein rearrangement. wikipedia.orgslideshare.net This class of carbocation 1,2-rearrangements is fundamental to understanding reaction mechanisms in both cyclic and acyclic systems. wikipedia.orgspcmc.ac.inchempedia.info Ultimately, decades of research, culminating in the X-ray crystal structure of the 2-norbornyl cation, confirmed its non-classical nature, forever changing the understanding of chemical bonding and reactivity. stackexchange.comwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497-32-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

NJZUUYADLXBQPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC1CC2=C)C

Origin of Product

United States

Synthetic Methodologies for Norbornane, 2,2 Dimethyl 5 Methylene

Strategies for Constructing the Bicyclo[2.2.1]heptane Framework

The construction of the fundamental bicyclo[2.2.1]heptane structure is the primary challenge in synthesizing norbornane (B1196662) derivatives. This is most classically achieved through cycloaddition reactions, followed by functional group manipulations.

The Diels-Alder reaction is a cornerstone for building the bicyclic framework of norbornane. This pericyclic reaction typically involves the [4+2] cycloaddition of a conjugated diene with a substituted alkene (dienophile). For the synthesis of norbornane precursors, cyclopentadiene (B3395910) is a commonly used diene due to its high reactivity.

The general approach involves reacting cyclopentadiene with a suitable dienophile to form a norbornene derivative. For instance, the reaction between cyclopentadiene and acrolein yields a norbornene carboxaldehyde. This precursor contains the core bicyclic structure, which can then be further modified to introduce the required dimethyl and methylene (B1212753) functionalities. The choice of dienophile is critical as it installs the initial functional groups on the bicyclic frame that will be manipulated in subsequent steps.

Once a suitable norbornane precursor containing a ketone functional group at the C5 position is synthesized, the exocyclic methylene group (C=CH₂) is typically introduced via an olefination reaction. This transformation is a type of elimination reaction where a carbon-oxygen double bond is converted into a carbon-carbon double bond.

One of the most widely used methods for this conversion is the Wittig reaction . This reaction utilizes a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to react with a ketone. For example, a 2,2-dimethyl-norbornan-5-one precursor would react with the Wittig reagent to yield the target Norbornane, 2,2-dimethyl-5-methylene-. wikipedia.orglibretexts.orgmasterorganicchemistry.com Even sterically hindered ketones like camphor (B46023), a related norbornane derivative, can be effectively converted to their methylene derivatives using this method. wikipedia.orglibretexts.org

The reaction proceeds through a betaine (B1666868) intermediate or a direct [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. The high stability of the P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. masterorganicchemistry.com

Catalytic Approaches to Synthesize Norbornane, 2,2-dimethyl-5-methylene-

Catalytic methods offer powerful alternatives for the synthesis and modification of norbornane systems, often providing higher efficiency and selectivity.

The formation of the exocyclic double bond from a ketone precursor can also be achieved using organometallic methylene donors, which are often more reactive than traditional Wittig reagents.

The Tebbe olefination employs the Tebbe reagent (a titanium-aluminum complex) to convert carbonyls, including ketones and even esters, into alkenes. nrochemistry.comdrugfuture.com This reagent is less basic than Wittig ylides, which can be advantageous when dealing with sensitive functional groups. nrochemistry.com The active species is a titanium carbene (Cp₂Ti=CH₂) that reacts with the ketone in a [2+2] cycloaddition to form an oxatitanacyclobutane intermediate, which then fragments to yield the methylene product and a titanium oxo species. youtube.com

Similarly, the Petasis reagent (dimethyltitanocene, Cp₂Ti(CH₃)₂) serves as another effective methylene donor. wikipedia.org Upon heating, it generates the same active Cp₂Ti=CH₂ carbene. wikipedia.orgillinois.edu A key advantage of the Petasis reagent is its stability and the relative ease of preparing homologated versions to introduce alkylidene groups other than methylene. wikipedia.org In synthetic schemes where a ketone precursor like 2,2-dimethylnorbornan-5-one is available, both the Tebbe and Petasis reagents provide robust methods for installing the crucial 5-methylene group.

ReactionReagentKey IntermediateApplicability
Wittig ReactionPhosphonium Ylide (Ph₃P=CH₂)OxaphosphetaneAldehydes & Ketones
Tebbe OlefinationTebbe Reagent (Cp₂TiCH₂ClAlMe₂)OxatitanacyclobutaneAldehydes, Ketones, Esters, Amides
Petasis OlefinationPetasis Reagent (Cp₂Ti(CH₃)₂)OxatitanacyclobutaneAldehydes, Ketones, Esters

While not a direct synthesis of the target molecule, selective catalytic cyclopropanation of norbornene precursors represents a key functionalization pathway. This reaction involves the addition of a methylene group across the double bond of the norbornene ring to form a cyclopropane-fused bicyclic system. Palladium-catalyzed reactions are particularly efficient for this transformation. These reactions can utilize various methylene precursors, including diazomethane (B1218177) or sulfoxonium ylides, to generate a palladium carbene intermediate that then reacts with the norbornene double bond. Such methodologies provide access to a range of structurally complex cyclopropane-fused norbornane skeletons with high selectivity.

Novel Synthetic Routes to Related Norbornane Derivatives

Research into the synthesis of bicyclo[2.2.1]heptane systems continues to evolve, with new methods offering access to diverse and functionally complex derivatives.

One novel approach involves a Wolff rearrangement of an α-diazo ketone within a bicyclo[2.2.2]octane derivative. This rearrangement leads to a ring contraction, providing a new route to 7-functionalised bicyclo[2.2.1]heptane derivatives. tandfonline.com

Another innovative strategy uses proton relay catalysis to synthesize oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols. This method employs a binary catalytic system, such as an aminotriphenolate Al(III) complex and a bromide salt, to achieve the cyclization with high diastereocontrol. acs.org

Furthermore, palladium-catalyzed three-component coupling reactions have been developed for the one-pot synthesis of functionalized bicyclo[2.2.1]heptane derivatives. researchgate.net These reactions can couple norbornene, an aryl halide, and an arylacetylene, for example, to rapidly build molecular complexity around the norbornane core. researchgate.net Such advanced methods expand the toolkit available to chemists for creating novel norbornane structures for various applications. hilarispublisher.com

Fundamental Reactivity and Mechanistic Investigations of Norbornane, 2,2 Dimethyl 5 Methylene

Electrophilic and Nucleophilic Reactions of the Methylene (B1212753) Moiety

The exocyclic double bond in Norbornane (B1196662), 2,2-dimethyl-5-methylene- is the primary site of reactivity, susceptible to attack by both electrophiles and nucleophiles. The strained nature of the bicyclic system influences the stereochemical outcome of these reactions.

Catalytic Hydrogenation Pathways

The catalytic hydrogenation of the exocyclic double bond in Norbornane, 2,2-dimethyl-5-methylene- proceeds to yield 2,2,5-trimethylnorbornane. This reaction typically employs heterogeneous catalysts such as platinum or palladium supported on carbon. youtube.com The hydrogenation occurs via syn-addition of two hydrogen atoms to the same face of the double bond. youtube.com

Table 1: Stereochemical Outcome of Catalytic Hydrogenation

Catalyst Major Product Stereoselectivity
Pd/C endo-2,2,5-trimethylnorbornane High

The stereoselectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions, although the inherent steric bias of the substrate plays a dominant role. nsf.gov

Oxidative Transformations and Resulting Chemical Species

The methylene moiety of Norbornane, 2,2-dimethyl-5-methylene- is susceptible to various oxidative transformations, leading to a range of oxygenated derivatives.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a spiro-epoxide, 2,2-dimethyl-5-methylenespiro[bicyclo[2.2.1]heptan-5,2'-oxirane]. Similar to hydrogenation, the epoxidizing agent preferentially attacks the less sterically hindered exo face of the double bond.

Ozonolysis: Ozonolysis of the exocyclic double bond, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), cleaves the double bond to yield fenchone (B1672492) (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one). wikipedia.orgbyjus.commasterorganicchemistry.com The Criegee mechanism describes this process, involving the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). wikipedia.orgbyjus.com Subsequent workup cleaves this intermediate to give the ketone.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like potassium permanganate (B83412) under cold, alkaline conditions or osmium tetroxide. This reaction adds two hydroxyl groups across the double bond, primarily from the exo face, to yield the corresponding cis-diol.

Table 2: Products of Oxidative Transformations

Reagent Product Functional Group
m-CPBA 2,2-dimethyl-5-methylenespiro[bicyclo[2.2.1]heptan-5,2'-oxirane] Epoxide
1. O₃, 2. DMS Fenchone Ketone

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of Norbornane, 2,2-dimethyl-5-methylene- can participate in cycloaddition reactions, serving as a two-electron component.

Diels-Alder Reaction: While the exocyclic double bond is generally less reactive as a dienophile in [4+2] cycloadditions compared to endocyclic double bonds in other norbornene derivatives, it can react with highly reactive dienes under forcing conditions. The stereochemical outcome is dictated by the approach of the diene to the less hindered exo face. For instance, reaction with a reactive diene like hexachlorocyclopentadiene (B6142220) can yield the corresponding Diels-Alder adduct.

1,3-Dipolar Cycloadditions: The methylene group can react with 1,3-dipoles such as diazomethane (B1218177) or nitrile oxides to form five-membered heterocyclic rings. researchgate.net For example, the reaction with diazomethane would be expected to yield a spiro-pyrazoline derivative. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors of the dipole and the dipolarophile. researchgate.net

Rearrangement Processes in Substituted Norbornane Systems

The rigid and strained bicyclic framework of norbornane derivatives makes them prone to skeletal rearrangements, particularly through carbocationic intermediates.

Wagner-Meerwein Rearrangements and Hydride Shifts

Acid-catalyzed reactions of Norbornane, 2,2-dimethyl-5-methylene- or its derivatives readily generate carbocationic intermediates that can undergo Wagner-Meerwein rearrangements. wikipedia.org These rearrangements involve the migration of a carbon-carbon single bond to an adjacent carbocationic center, driven by the relief of ring strain and the formation of a more stable carbocation. wikipedia.org

For example, acid-catalyzed hydration of the exocyclic double bond would initially form a tertiary carbocation at the C5 position. This carbocation is susceptible to a Wagner-Meerwein shift of the C1-C6 bond to the C5 position, leading to a rearranged, more stable tertiary carbocation at C1. Subsequent capture by water would lead to a rearranged alcohol. Hydride shifts (1,2-hydride shifts) can also occur, where a hydrogen atom with its pair of electrons migrates to an adjacent carbocationic center to form a more stable carbocation.

Mechanistic Studies of Carbonium Ion Formation and Interconversion

The study of carbocations (also referred to as carbonium ions in older literature) in norbornane systems has been a cornerstone of physical organic chemistry. The formation of carbocations from derivatives of Norbornane, 2,2-dimethyl-5-methylene- can be initiated by the protonation of the double bond or by the departure of a leaving group from a substituted derivative.

In strong acid media, these carbocations can be observed and their structures and interconversions studied by spectroscopic methods such as NMR. The interconversion between different carbocationic structures via Wagner-Meerwein rearrangements and hydride shifts is often rapid. For instance, the cation initially formed from β-fenchene can rearrange to the more stable α-fenchyl cation. Studies on the acid-catalyzed reactions of α-fenchene epoxides provide insight into the plausible rearrangement pathways for the β-fenchene skeleton, as they share common carbocationic intermediates. researchgate.net These investigations reveal a complex network of reversible and irreversible rearrangements leading to a variety of thermodynamically stable products.

Radical Reactions and Their Mechanistic Implications

The exocyclic double bond in camphene (B42988) is susceptible to attack by a variety of radical species. The stereochemistry of the bicyclic system often dictates the direction of radical approach, leading to specific product formations. Mechanistic studies have provided insights into the factors governing the regioselectivity and stereoselectivity of these reactions.

One of the well-studied radical reactions involving camphene is its oxidation initiated by hydroxyl (•OH) radicals, a process of significant interest in atmospheric chemistry. Theoretical studies have shown that the addition of the •OH radical to the exocyclic double bond is the dominant pathway. The reaction proceeds with the •OH radical adding to either the terminal methylene carbon (C10) or the quaternary bridgehead carbon (C5). Computational studies indicate that the addition to the C10 position is thermodynamically and kinetically favored, with a branching ratio of approximately 68% for this pathway at room temperature. This preference is attributed to the formation of a more stable tertiary radical intermediate. The subsequent reactions of the resulting hydroxyalkyl radicals can lead to the formation of various oxygenated products, including camphenilone and formaldehyde.

The free-radical addition of thiols, such as thiophenol, to camphene has also been investigated. These reactions typically proceed via a radical chain mechanism, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or photochemically. The addition of the thiyl radical (RS•) to the double bond of camphene demonstrates a notable stereoselectivity. The attack of the radical predominantly occurs from the less sterically hindered exo face of the bicyclic system. This leads to the formation of an intermediate radical which then abstracts a hydrogen atom from another thiol molecule to propagate the chain and yield the final thioether product.

Furthermore, the free-radical addition of hydrogen bromide (HBr) to alkenes, in the presence of peroxides, follows an anti-Markovnikov regioselectivity. This is a general reaction for alkenes, and camphene is expected to follow this trend. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical adds to the less substituted carbon of the double bond (the methylene carbon in camphene) to form the more stable tertiary radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of HBr to give the anti-Markovnikov product and regenerate the bromine radical, thus continuing the chain reaction.

The chlorination of camphene under free-radical conditions is a commercially significant reaction that leads to the production of toxaphene, a complex mixture of polychlorinated camphenes. This reaction is typically initiated by UV light and results in a mixture of compounds with varying degrees of chlorination. The mechanism is complex, involving a series of radical substitution and addition reactions.

Below is a table summarizing the regioselectivity of some radical additions to camphene.

Radical SpeciesInitiatorMajor Product RegiochemistryMechanistic Implication
•OHPhotochemicalAddition to the terminal methylene carbon (C10)Formation of the more stable tertiary radical intermediate is favored.
PhS•AIBN/Heatexo-Addition to the double bondSteric hindrance on the endo face directs the attack of the bulky radical.
Br•Peroxides/HeatAddition to the terminal methylene carbonFollows the anti-Markovnikov rule due to the formation of the more stable tertiary radical.

Transition Metal-Catalyzed Reactivity

The strained olefinic bond in camphene also makes it a suitable substrate for a variety of transition metal-catalyzed reactions. These reactions often proceed through organometallic intermediates, and the choice of metal and ligands can significantly influence the outcome of the reaction.

[2+2] Cycloaddition Reactions with Alkynes

Transition metal-catalyzed [2+2] cycloaddition reactions between alkenes and alkynes are a powerful tool for the synthesis of cyclobutene (B1205218) derivatives. Bicyclic alkenes, such as those in the norbornane family, are particularly good substrates for these reactions due to their inherent ring strain, which facilitates the cycloaddition. Various transition metals, including ruthenium, rhodium, and nickel, have been shown to catalyze these transformations.

While specific examples of [2+2] cycloadditions of camphene with alkynes are not extensively documented in readily available literature, the general mechanism for related norbornene derivatives provides a strong basis for understanding this potential reactivity. The catalytic cycle typically begins with the coordination of both the alkene and the alkyne to the metal center. This is followed by an oxidative cyclization step to form a metallacyclopentene intermediate. The final step is a reductive elimination that releases the cyclobutene product and regenerates the active catalyst. The stereochemistry of the resulting cyclobutane (B1203170) is often controlled by the coordination of the substrates to the metal catalyst, with the reaction typically proceeding from the less hindered exo face of the norbornene framework.

For instance, ruthenium complexes such as Cp*RuCl(cod) have been effectively used in the [2+2] cycloaddition of norbornene and its derivatives with various alkynes. Density functional theory (DFT) studies on these reactions have elucidated the energy profiles and the structures of the key intermediates. These studies have shown that the reductive elimination step is often the rate-determining step of the catalytic cycle.

The table below outlines the general features of transition metal-catalyzed [2+2] cycloadditions involving norbornene-type alkenes.

Metal CatalystTypical LigandsKey IntermediateGeneral Outcome
Ruthenium(II)Cp*, COD, PPh₃RuthenacyclopenteneEfficient formation of exo-cycloadducts.
Rhodium(I)COD, PhosphinesRhodacyclopenteneHigh yields and selectivity for cyclobutene products.
Nickel(0)COD, PhosphinesNickelacyclopenteneEffective for both intermolecular and intramolecular cycloadditions.

C-H Activation Processes Modulated by Norbornene Ligands

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of unreactive C-H bonds. In many of these transformations, norbornene and its derivatives can act as transient directing groups or ligands that modulate the reactivity and selectivity of the catalytic system. While specific studies detailing the use of camphene as a modulating ligand are not prominent, the principles derived from studies with other norbornene-type ligands are applicable.

In these catalytic cycles, a palladium catalyst often coordinates to a directing group on the substrate, bringing the metal center in proximity to a C-H bond. Norbornene can then insert into the Pd-C bond, and this intermediate can undergo further reactions, such as coupling with another reagent. The norbornene moiety is subsequently eliminated, effectively acting as a transient mediator.

Chiral norbornene ligands have been successfully employed to induce enantioselectivity in palladium-catalyzed C-H activation/functionalization reactions. The rigid, chiral backbone of these ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. Given that camphene is a readily available chiral molecule derived from natural sources, it holds potential for development as a chiral ligand in asymmetric C-H activation processes. The synthesis of ligands derived from the related camphor (B46023) skeleton for asymmetric catalysis is well-established, suggesting the feasibility of developing camphene-based ligands.

The development of such chiral ligands derived from camphene could provide a valuable tool for the synthesis of enantiomerically enriched compounds through C-H activation. The steric and electronic properties of the camphene framework could be fine-tuned to optimize the selectivity of these catalytic transformations.

Stereochemical and Conformational Aspects of Norbornane, 2,2 Dimethyl 5 Methylene

Exo/Endo Isomerism in Bicyclo[2.2.1]heptane Systems

The bicyclo[2.2.1]heptane framework, the core of Norbornane (B1196662), 2,2-dimethyl-5-methylene-, is a rigid, strained system that gives rise to a specific form of stereoisomerism known as exo/endo isomerism. This isomerism is crucial for defining the spatial arrangement of substituents on the bicyclic skeleton.

In this system, substituents can occupy one of two distinct positions. A substituent is designated as exo when it is oriented anti, or away from, the longest bridge of the bicyclic system (the C7 bridge in norbornane). Conversely, a substituent is termed endo when it is positioned syn, or on the same side as, the longest bridge. This stereochemical distinction is not merely descriptive; it has profound implications for the stability and reactivity of the molecule.

The relative stability of these isomers is often dictated by steric hindrance. Generally, the exo isomer is thermodynamically more stable than the endo isomer. thegoodscentscompany.comnih.gov This increased stability is attributed to the reduced steric strain in the exo position, which is less sterically crowded compared to the endo position that is situated beneath the arch of the bicyclic structure. wikipedia.org For example, in equilibration studies of related substituted bicyclo[2.2.1]heptanes, the product ratio heavily favors the exo form, demonstrating its greater thermodynamic stability. wikipedia.org

The formation of these isomers, particularly in reactions like the Diels-Alder cycloaddition, is governed by kinetic and thermodynamic control. While the endo product is often formed faster as the kinetic product, due to favorable secondary orbital overlap in the transition state, the more stable exo product is the thermodynamic product. thegoodscentscompany.com The distinct properties of exo and endo isomers are so significant that they can lead to markedly different behaviors in chemical processes, such as fragmentation patterns in mass spectrometry. researchgate.net

AspectExo IsomerEndo Isomer
Orientation Substituent points away from the main (C7) bridge.Substituent points towards the main (C7) bridge.
Steric Hindrance Generally less sterically hindered.Generally more sterically hindered.
Thermodynamic Stability More stable (thermodynamic product). thegoodscentscompany.comnih.govLess stable.
Kinetic Formation (Diels-Alder) Formed slower. thegoodscentscompany.comOften formed faster (kinetic product). thegoodscentscompany.com

Influence of Bridged Bicyclic Structure on Stereoselectivity in Reactions

The rigid, sterically defined structure of the bicyclo[2.2.1]heptane system exerts a powerful directing influence on the stereochemical outcome of reactions. This inherent structural bias leads to high stereoselectivity, where one stereoisomer is formed in preference to others.

A well-documented phenomenon in norbornene derivatives is the pronounced preference for electrophilic addition and other reactions to occur from the exo face of the molecule. nih.gov The endo face is effectively shielded by the overarching C7 bridge and the rest of the bicyclic framework, making it less accessible to incoming reagents. This steric hindrance on the endo face is a primary reason for the high exo selectivity observed in many reactions. nih.gov

Beyond simple steric blocking, other factors contribute to this selectivity. Torsional strain and non-equivalent orbital extension have been cited as reasons for the favored exo attack on norbornene systems. nih.gov In silyl-directed Nazarov cyclizations involving bicyclo[2.2.1]heptene substrates, a strong preference for cyclization to the product with an exo-disposed cyclopentenone ring was observed. This high exo selectivity follows the well-established preference for electrophilic addition to norbornene derivatives from the exo face. nih.gov

This directing effect is a cornerstone of synthetic strategies involving norbornane frameworks, allowing for precise control over the stereochemistry of the products. The predictable nature of this selectivity makes bridged bicyclic compounds valuable templates in stereoselective organic synthesis. cas.org

Conformational Analysis of 2,2-dimethyl-5-methylene-norbornane Derivatives

Detailed conformational analysis studies specifically for Norbornane, 2,2-dimethyl-5-methylene- (β-fenchene) are not widely available in peer-reviewed literature. However, a conformational assessment can be inferred from the fundamental principles of its bicyclo[2.2.1]heptane core and the nature of its substituents.

The norbornane skeleton is an inherently rigid structure, best described as a boat-form cyclohexane (B81311) ring bridged between the 1 and 4 positions by a methylene (B1212753) group. This bridging locks the structure into a strained conformation, severely restricting the conformational flexibility typically seen in monocyclic systems.

The substituents on the β-fenchene molecule further define its conformation:

Gem-dimethyl group at C2: The two methyl groups at the C2 position introduce significant steric bulk. This gem-dimethyl substitution increases local steric strain and restricts any minor torsional movements that might be possible in the parent norbornane. It rigidly locks the five-membered ring composed of C1-C2-C3-C4-C7.

Methylene group at C5: The exocyclic double bond (=CH₂) at the C5 position introduces a planar, sp²-hybridized center. This further reduces the flexibility of the six-membered ring (C1-C6-C5-C4-C7-C1), forcing the atoms involved in and adjacent to the double bond into a fixed geometry.

Polymerization Chemistry of Norbornane, 2,2 Dimethyl 5 Methylene and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) Studies

ROMP is a powerful method for the polymerization of strained cyclic olefins, such as norbornene derivatives. This process involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. youtube.com20.210.105 The high ring strain of the norbornene framework provides a strong thermodynamic driving force for the polymerization. youtube.comrsc.org

A variety of transition metal complexes based on tungsten, molybdenum, and ruthenium have been developed for ROMP. 20.210.105 However, ruthenium carbene complexes, often referred to as Grubbs' catalysts, are widely employed due to their remarkable functional group tolerance, stability, and high activity. rsc.org These catalysts allow for the polymerization of a broad range of functionalized norbornene monomers. researchgate.netacs.orgcaltech.edunih.gov

The evolution of Grubbs' catalysts has led to several generations with tailored reactivity and initiation characteristics. First-generation Grubbs catalysts (G1) are effective, while second-generation catalysts (G2), featuring an N-heterocyclic carbene (NHC) ligand, exhibit higher activity. Third-generation catalysts (G3) offer rapid initiation and are particularly useful for living polymerizations. rsc.orgnsf.gov The general structures of these widely used ruthenium catalysts are pivotal in controlling the polymerization process.

Below is a table summarizing common ruthenium catalysts used in the ROMP of norbornene derivatives.

Catalyst GenerationCommon NameKey Features
First GenerationGrubbs' Catalyst G1Good functional group tolerance.
Second GenerationGrubbs' Catalyst G2Higher activity than G1 due to the NHC ligand.
Third GenerationGrubbs' Catalyst G3Fast initiation rates, suitable for living polymerizations. nsf.gov
Second GenerationHoveyda-Grubbs Catalyst HG2Features a chelating isopropoxybenzylidene ligand, offering enhanced stability. nih.gov

These catalytic systems have demonstrated high efficiency in the ROMP of various norbornene monomers, producing polymers with controlled molecular weights and narrow polydispersity indices. nih.gov

The mechanism of ROMP catalyzed by ruthenium complexes is a chain-growth process initiated by the reaction of the metal carbene with a cyclic olefin monomer. 20.210.105rsc.org This reaction proceeds through a series of key steps:

Coordination: The cyclic olefin coordinates to the ruthenium center.

[2+2] Cycloaddition: A metallacyclobutane intermediate is formed.

Cycloreversion: The metallacyclobutane ring opens to yield a new, elongated metal carbene.

Propagation: This new carbene reacts with subsequent monomer units, propagating the polymer chain.

The general mechanism can be depicted as a catalytic cycle involving the repeated formation and cleavage of the metallacyclobutane intermediate.

The structure of the norbornene monomer significantly influences its reactivity in ROMP and the degree of control over the polymerization process. Key structural features include the presence and nature of substituents and their stereochemistry (exo vs. endo isomers).

For instance, the polymerization of norbornadiene derivatives bearing ester groups is well-controlled, leading to polymers with narrow molecular weight distributions. nih.gov The reactivity of the monomer can be affected by both steric and electronic factors. Bulky substituents can hinder the approach of the monomer to the catalytic center, potentially slowing the rate of polymerization. Electron-withdrawing or coordinating functional groups on the monomer can also interact with the metal center, influencing catalytic activity. rsc.org

The "anchor group," which connects the polymerizable norbornene unit to a functional side chain, has been shown to critically affect polymerization rates. rsc.org This highlights the subtle interplay between monomer structure and polymerization kinetics. The living nature of ROMP, particularly with well-defined catalysts like G3, allows for the synthesis of complex polymer architectures such as block copolymers from different norbornene-based monomers. nih.gov

Vinyl-Type Addition Polymerization and Copolymerization

In contrast to ROMP, vinyl-type addition polymerization of norbornene derivatives proceeds without ring opening. Instead, the polymerization occurs across the double bond of the norbornene ring, leading to a saturated polymer backbone composed of repeating bicyclic units. hhu.de This method yields polymers with distinct properties, including high thermal stability and a high glass transition temperature. rsc.orgnih.gov

A significant advantage of vinyl-addition polymerization is the ability to incorporate polar functional groups into the polymer structure through the use of functionalized norbornene monomers. researchgate.net This allows for the tailoring of polymer properties such as solubility, adhesion, and chemical resistance.

Copolymerization of norbornene with derivatives containing polar groups like esters, alcohols, or bromoalkyl groups has been successfully achieved. researchgate.netmdpi.comresearchgate.net The reactivity of these polar monomers can be influenced by the nature of the substituent and its proximity to the double bond. For example, in the polymerization of norbornenes with bromoalkyl groups, the reactivity was found to decrease as the bromine atom was positioned closer to the double bond. mdpi.comresearchgate.net The ability to copolymerize these monomers opens pathways to a wide array of functional materials. rsc.org

Late transition metals, particularly nickel and palladium, are effective catalysts for the vinyl-addition polymerization of norbornene and its derivatives. hhu.de These catalysts are often tolerant of various functional groups, which is a key advantage for the polymerization of polar monomers. acs.org

Cationic palladium(II) complexes, in particular, have been extensively studied and have shown high activity for this type of polymerization. hhu.depromerus.com More recently, palladium complexes featuring N-heterocyclic carbene (NHC) ligands have been developed as highly efficient single-component catalysts that are stable in air and can polymerize a wide range of functionalized norbornenes. acs.org Benzylic palladium complexes have also been found to be highly active precatalysts for the vinyl-addition polymerization of substituted norbornenes like 5-vinyl-2-norbornene (B46002). researchgate.netrsc.org

The following table provides examples of catalytic systems used for the vinyl-addition polymerization of norbornene derivatives.

MetalCatalyst/Precatalyst SystemMonomer Scope
PalladiumPd(CH₃CN)₄₂Norbornene
PalladiumPd(OAc)₂/PR₃ with silane (B1218182) chain transfer agentsSubstituted norbornenes promerus.com
Palladium[(NHC)Pd(allyl)L]⁺A⁻Norbornene and various functionalized norbornenes acs.org
Palladium[Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] / PCy₃ / NaBArF₄5-Vinyl-2-norbornene rsc.org
NickelBis(β-ketoamino)Ni(II) / B(C₆F₅)₃ / AlEt₃Norbornene and polar norbornene derivatives researchgate.net

These catalytic systems have enabled the synthesis of high molecular weight vinyl-addition polynorbornenes with tailored properties for various applications. rsc.org

Cationic Polymerization of Norbornane (B1196662) Olefinic Derivatives

Cationic polymerization of norbornane olefinic derivatives, such as 5-methylene-2-norbornene (B1619167), represents a key method for synthesizing polymers with saturated, structurally rigid backbones. This process is initiated by cationic species and proceeds through a chain-growth mechanism involving carbocationic intermediates.

Mechanism and Factors Influencing Cationic Polymerizability

The mechanism of cationic polymerization involves several distinct stages: initiation, propagation, and termination. wikipedia.org The process begins when a cationic initiator, often a protic acid or a Lewis acid with a co-initiator, adds to the monomer's double bond, generating a carbocation. youtube.comlibretexts.org This carbocation is the active center that propagates the polymer chain.

Initiation: The reaction is initiated by the formation of a carbenium ion from the monomer. wikipedia.org This can be achieved using various initiator systems. For instance, Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with a co-catalyst such as water, caprylic acid, or 1-phenylethanol, have proven to be highly active for the polymerization of 5-alkylidene-2-norbornenes. acs.orgresearchgate.netnsc.ru The Lewis acid activates the co-catalyst, which then protonates the monomer's double bond to create the initial carbocationic species. youtube.comlibretexts.org

Propagation: The newly formed carbocation then reacts with subsequent monomer molecules in a chain-reaction fashion. youtube.com The propagation step involves the addition of the carbocationic chain end to the nucleophilic double bond of a new monomer molecule. libretexts.org This process extends the polymer chain while regenerating the active cationic center at the new chain end.

Termination and Chain Transfer: The polymerization process can be concluded by termination or chain transfer events. Termination can occur when the propagating carbocation combines with a counter-ion or another nucleophilic species, neutralizing the active center. libretexts.org Chain transfer involves the transfer of a proton from the active chain end to a monomer molecule or the counter-ion. wikipedia.org This terminates one polymer chain while creating a new carbocation that can initiate the growth of another chain. wikipedia.org

Several factors influence the cationic polymerizability of norbornane derivatives:

Catalyst System: The choice of catalyst and co-catalyst significantly impacts the polymerization activity and the structure of the resulting polymer. Systems containing B(C₆F₅)₃ are highly active, leading to high yields and high molecular weight polymers. acs.orgnsc.ru In contrast, catalysts based on BF₃·O(C₂H₅)₂ are less active and tend to produce polymers with different structures. acs.orgresearchgate.netnsc.ru

Monomer Structure: The reactivity of the monomer is crucial. Competition experiments have shown that 2-methylenenorbornane (B3052983) is more reactive towards carbonium ions than norbornene itself. tandfonline.com The activity of 5-alkylidene-2-norbornenes in polymerizations using B(C₆F₅)₃-containing systems was found to be the highest among other norbornene derivatives like 5-vinyl-2-norbornene and dicyclopentadiene (B1670491). acs.orgnsc.ru

Temperature: Polymerization temperature can affect reaction rates, polymer molecular weight, and the structure of the resulting polymer. Cationic polymerizations are often conducted at low temperatures to suppress side reactions. tandfonline.com

Solvent and Counter-ion: The solvent's polarity and the nature of the counter-ion influence the stability and reactivity of the propagating carbocation. Non-nucleophilic counter-ions are essential to prevent premature termination of the growing polymer chain. wikipedia.org

Structure of Polymer Main Chains from Cationic Polymerization

The structure of the polymer main chain formed during the cationic polymerization of norbornane olefinic derivatives is highly dependent on the monomer's structure and the polymerization conditions. acs.orgresearchgate.net For monomers like 5-methylene-2-norbornene and 5-ethylidene-2-norbornene, the polymerization proceeds via a transannular mechanism. acs.orgresearchgate.netnsc.ru This involves the opening of the endocyclic double bond and rearrangement of the bicyclic structure, leading to a saturated polymer backbone with integrated nortricyclane units. researchgate.nettandfonline.com

In contrast, other derivatives like dicyclopentadiene and 5-vinyl-2-norbornene tend to form polymers through a simple vinyl-addition type mechanism under the same conditions. acs.orgresearchgate.netnsc.ru In this case, the polymerization occurs across the double bond without significant rearrangement of the norbornane ring system. researchgate.net For instance, the polymerization of 5-vinyl-2-norbornene proceeds selectively through the more strained endocyclic double bond, leaving the exocyclic vinyl group intact as a pendent group on the polymer chain. tandfonline.comresearchgate.net

The choice of catalyst can also dictate the final polymer structure. Catalysts based on B(C₆F₅)₃ tend to promote isomerization and rearrangement, leading to transannular polymerization products. acs.orgresearchgate.net Conversely, BF₃·O(C₂H₅)₂-based systems often yield polymers containing predominantly addition (vinyl) units instead of isomerization units. acs.orgresearchgate.netnsc.ru Spectroscopic studies, including IR and NMR, are used to confirm the resulting polymer structures. tandfonline.com

Development of Functionalized Norbornane Monomers for Polymer Synthesis

The development of functionalized norbornane monomers is a significant area of research, as it allows for the synthesis of specialty polymers with tailored properties for a wide range of applications, such as gas separation membranes and advanced materials. benthamdirect.comacs.org The rigid and bulky norbornane backbone provides polymers with high thermal stability and chemical resistance. mdpi.com By incorporating functional groups, properties like surface energy, dyeability, and adhesive capabilities can be precisely controlled. acs.org

A variety of synthetic strategies have been employed to create these functional monomers. A common starting material is dicyclopentadiene (DCPD), a readily available by-product of the ethylene (B1197577) industry. researchgate.net From DCPD, intermediates like 5-norbornene-2,3-dicarboxylic anhydride (B1165640) can be synthesized and further modified to produce a range of functional norbornene derivatives. researchgate.net

Examples of functional groups that have been incorporated into norbornene monomers include:

Polar Groups: Acetate, hydroxyl, and carboxylic acid substituents have been introduced to create polar-functionalized polyolefins. acs.org These groups can enhance properties such as adhesion and blend compatibility with other polymers. acs.org

Ester Groups: Norbornene monomers containing various ester functionalities can be polymerized to yield materials with specific properties. dtic.mil For example, 2-methoxycarbonyl-5-norbornene is a functional monomer whose polymerization can be controlled to tune the polymer's molecular weight. researchgate.net

Halogens: Bromoalkyl groups have been attached to the norbornane structure to create precursors for anion exchange membranes. However, achieving high molecular weight homopolymers from these monomers can be challenging. researchgate.net

Biomolecules and Dyes: Norbornene moieties functionalized with N-hydroxysuccinimide (NHS) esters, peptides, or dyes like rhodamine have been synthesized for biomedical applications. researchgate.net

These functional monomers can be polymerized through various mechanisms, including ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization, and cationic polymerization, to produce well-defined functional polymers. benthamdirect.comresearchgate.netresearchgate.net Another approach to creating functional polynorbornenes is through post-polymerization functionalization, where a reactive group is incorporated into the polymer chain and later modified. escholarship.org Additionally, the use of functionalized chain transfer agents (CTAs) during polymerization allows for the synthesis of end-functionalized polymers with controlled molecular weights and terminal groups like -OH or -CHO. osti.gov

The table below summarizes examples of functionalized norbornene monomers and their corresponding polymerization methods.

Monomer NameFunctional GroupPolymerization MethodReference
5-Norbornene-2,3-dicarboxylic anhydrideAnhydrideRing-Opening Metathesis Polymerization (ROMP) researchgate.net
Polar-functionalized norbornenesAcetate, Hydroxyl, Carboxylic acidPalladium-Catalyzed Terpolymerization acs.org
Exo-syn-5-norbornene-2,7-diol diacetateDiacetateLiving Polymerization dtic.mil
4-penten-1-ol / 10-undecenal(Used as Chain Transfer Agents)Palladium-Catalyzed Addition Polymerization osti.gov
N-hydroxysuccinimide-functionalized norborneneN-hydroxysuccinimide esterRing-Opening Metathesis Polymerization (ROMP) researchgate.net
Bromoalkyl norbornenesBromoalkylVinyl-Addition Polymerization researchgate.net
2-methoxycarbonyl-5-norborneneMethoxycarbonylPalladium-Catalyzed Addition Polymerization researchgate.net

Derivatization and Structural Modification of Norbornane, 2,2 Dimethyl 5 Methylene

Synthesis of Functionalized Norbornane (B1196662) Scaffolds

The chemical reactivity of the exocyclic double bond in 2,2-dimethyl-5-methylene-norbornane is a key feature in the synthesis of functionalized norbornane scaffolds. One notable approach involves the acid-catalyzed rearrangement of its corresponding epoxide. This reaction leads to the formation of various rearranged products, providing access to functionalized and structurally diverse norbornane derivatives. The specific products formed are highly dependent on the reaction conditions, including the nature of the acidic catalyst and the solvent used.

Another avenue for functionalization is through palladium-catalyzed reactions. While specific examples starting directly from 2,2-dimethyl-5-methylene-norbornane are not extensively documented in readily available literature, the broader class of norbornene derivatives is known to participate in palladium-catalyzed processes. These reactions, such as the synthesis of norbornane-fused indanes, demonstrate the potential for carbon-carbon bond formation and the introduction of complex substituents onto the norbornane core. researchgate.netresearchgate.net

The Diels-Alder reaction represents a powerful tool for the construction of complex polycyclic systems. Although detailed studies on the Diels-Alder reactivity of 2,2-dimethyl-5-methylene-norbornane as a dienophile are not widely reported, its structural analogs are known to participate in such cycloadditions. This suggests the potential for this compound to react with various dienes to afford intricate bridged ring systems.

Norbornane, 2,2-dimethyl-5-methylene- in the Context of Natural Product Synthesis and Terpene Chemistry

Norbornane, 2,2-dimethyl-5-methylene- is a naturally occurring monoterpene known as β-fenchene. rsc.org Terpenes are a large and diverse class of organic compounds produced by a variety of plants and some insects. The biosynthesis of monoterpenes typically proceeds from geranyl pyrophosphate (GPP) through a series of enzymatic cyclizations and rearrangements. The stereochemistry of the enzymatic cyclization of GPP is a key determinant of the final terpene structure. For instance, the biosynthesis of (-)-endo-fenchol involves a specific enzymatic cyclization of GPP. rsc.org

While β-fenchene itself is a final product in some biosynthetic pathways, its structural motif is found within more complex terpenoids. In the broader context of terpene chemistry, bicyclic monoterpenes like β-fenchene can be considered as building blocks or precursors for the synthesis of more complex terpenes, such as sesquiterpenes (C15) and diterpenes (C20). The functionalization of the norbornane skeleton of β-fenchene could provide a synthetic entry into various terpene families. For example, acid-catalyzed ring expansion of related cyclobutanols has been shown to provide access to sesquiterpenes of the cuparane and herbertane families. google.com

The enzymatic conversion of terpenes is a key aspect of their biological roles and a tool for generating chemical diversity. While specific enzymatic transformations of β-fenchene into other terpenes are not extensively detailed, the existence of a wide array of terpene synthases and cyclases in nature suggests the potential for such conversions. nih.gov These enzymes can catalyze intricate cyclization and rearrangement cascades, transforming simple terpene precursors into a vast number of structurally diverse products.

Design of Chemically Modified Norbornane Derivatives for Specific Reactivity or Scaffolding

The rigid norbornane framework of 2,2-dimethyl-5-methylene-norbornane is an excellent scaffold for the design of molecules with specific reactivity and three-dimensional orientations. Chemical modifications can be targeted at the exocyclic double bond or at other positions on the bicyclic core to introduce desired functionalities.

One strategy for designing specific reactivity involves the synthesis of fenchol (B156177) derivatives. Fenchol, which can be synthesized from turpentine (B1165885) containing pinenes through esterification and saponification, is a versatile intermediate. researchgate.net The hydroxyl group of fenchol can be further functionalized to introduce a variety of substituents, leading to compounds with potential applications in medicinal chemistry. For example, the synthesis of bioactive thiazole-based heterocyclic hybrids often utilizes versatile starting materials that can be elaborated into complex structures. researchgate.net

The modification of the exocyclic double bond of 2,2-dimethyl-5-methylene-norbornane offers a direct route to new derivatives. Reactions such as epoxidation, hydrogenation, or addition reactions can be employed to introduce new functional groups. The resulting functionalized norbornanes can then serve as scaffolds for the attachment of pharmacophores or other molecular fragments to create novel bioactive compounds. nih.gov The conformational rigidity of the norbornane scaffold helps to pre-organize these appended groups in a defined spatial arrangement, which can be crucial for their interaction with biological targets.

The synthesis of heteroaromatic compounds fused to the norbornane skeleton is another area of interest. Such molecules combine the three-dimensional character of the norbornane unit with the electronic and biological properties of the heteroaromatic ring, potentially leading to novel therapeutic agents.

Below is a table summarizing the types of derivatization and their potential applications.

Modification Strategy Starting Material Key Reactions Resulting Scaffold/Derivative Potential Applications
Epoxide Rearrangement2,2-dimethyl-5-methylene-norbornane epoxideAcid-catalyzed rearrangementFunctionalized norbornane aldehydes, ketones, and alcoholsSynthetic intermediates, fine chemicals
Palladium-Catalyzed AnnulationNorbornene derivativesHeck coupling, C-H activationNorbornane-fused indanesComplex molecular architectures, materials science
Functionalization of FencholFencholEsterification, etherification, amidationFenchol esters, ethers, and amidesBioactive compounds, fragrance ingredients
Modification of Exocyclic Double Bond2,2-dimethyl-5-methylene-norbornaneEpoxidation, hydrogenation, addition reactionsEpoxides, saturated norbornanes, substituted norbornanesScaffolds for drug discovery, polymer monomers
Synthesis of Fused HeterocyclesFunctionalized norbornane derivativesCyclocondensation reactionsNorbornane-fused heteroaromaticsMedicinal chemistry, materials science

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like camphene (B42988). It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For Norbornane (B1196662), 2,2-dimethyl-5-methylene-, ¹H and ¹³C NMR spectra provide a definitive fingerprint of its unique structure. The bicyclic norbornane skeleton creates a rigid framework where each proton and carbon atom has a distinct and measurable chemical shift due to its specific spatial orientation and electronic environment. The presence of gem-dimethyl groups at the C2 position and the exocyclic methylene (B1212753) group at C5 further adds to the spectral complexity and provides key identifiers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Norbornane, 2,2-dimethyl-5-methylene- Note: Experimental values can vary slightly based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (Bridgehead)~2.6-2.8 (m)~48-50
C2 (gem-dimethyl)-~40-42
C3~1.8-2.0 (m)~35-37
C4 (Bridgehead)~1.9-2.1 (m)~45-47
C5 (=CH₂)-~160-165
C6~1.2-1.4 (m), ~1.6-1.8 (m)~25-27
C7 (Bridge)~1.5-1.7 (m)~30-32
C2-CH₃ (gem-dimethyl)~1.0-1.1 (s)~28-30
C5=CH₂ (Exocyclic)~4.6-4.8 (s), ~4.8-5.0 (s)~105-107

While 1D NMR provides fundamental data, complex molecules often require advanced two-dimensional (2D) NMR techniques for unambiguous structural assignment. illinois.eduresearchgate.netarxiv.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map the connectivity within the molecule.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connections between adjacent protons through the carbon skeleton.

HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals from ¹H and ¹³C spectra.

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is critical for identifying quaternary carbons (like C2) and piecing together the entire molecular framework.

Furthermore, in-situ NMR has emerged as a powerful method for studying reaction kinetics and mechanisms directly within the NMR spectrometer. sigmaaldrich.com This technique allows researchers to monitor the transformation of reactants into products in real-time. For instance, in-line high-field NMR spectroscopy has been used to monitor the photochemical thiol-ene addition of 2-mercaptoethanol (B42355) to camphene in a flow reactor. By acquiring spectra at the reactor outlet, researchers can obtain quantitative data on reaction conversion and rates, enabling efficient screening of reaction conditions. The use of ultrafast 2D NMR experiments, such as UF 2D COSY, can provide detailed structural information in seconds, which is crucial for analyzing complex reaction mixtures on-the-fly.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present. For Norbornane, 2,2-dimethyl-5-methylene-, the most characteristic signals are associated with its C=C double bond and C-H bonds.

The IR spectrum of camphene typically shows strong absorptions corresponding to C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹ and a distinct peak for the vinylic C-H stretches just above 3000 cm⁻¹. A key feature is the C=C stretching vibration of the exocyclic methylene group, which appears around 1650 cm⁻¹. Raman spectroscopy provides complementary information and is particularly sensitive to the symmetric vibrations of the non-polar C=C bond.

Table 2: Key Vibrational Frequencies for Norbornane, 2,2-dimethyl-5-methylene-

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
=C-H Stretch~3070IR, Raman
C-H Stretch (Alkyl)2850-2990IR, Raman
C=C Stretch~1650IR, Raman
CH₂ Scissoring~1450IR
=CH₂ Wag (Out-of-plane bend)~890IR

Mass Spectrometry (MS) in Compositional and Mechanistic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For Norbornane, 2,2-dimethyl-5-methylene-, electron ionization (EI) mass spectrometry provides a distinct fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak [M]⁺ is observed at m/z 136, corresponding to its molecular weight.

The fragmentation is heavily influenced by the rigid bicyclic structure. A characteristic and often base peak in the spectrum is observed at m/z 93, which results from a retro-Diels-Alder-type cleavage, a common fragmentation pathway for norbornene systems. Other significant fragments arise from the loss of methyl groups.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of Norbornane, 2,2-dimethyl-5-methylene-

m/zProposed Fragment Identity
136[C₁₀H₁₆]⁺ (Molecular Ion)
121[M - CH₃]⁺
93[M - C₃H₇]⁺ or [C₇H₉]⁺ (Retro-Diels-Alder cleavage)
79[C₆H₇]⁺

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since Norbornane, 2,2-dimethyl-5-methylene- is not a crystalline solid at standard conditions, direct analysis is not feasible. Instead, researchers can study crystalline derivatives of the core structure.

For example, X-ray diffraction studies on derivatives like (+)-3-bromocamphor have been used to unambiguously establish the absolute configuration and precise geometry of the rigid norbornane skeleton. By analyzing a crystalline derivative, high-resolution data on bond lengths, bond angles, and torsional angles of the bicyclic framework can be obtained, which is invaluable for computational modeling and understanding structure-reactivity relationships. This approach of derivatization is a common strategy in crystallography to study the core structure of non-crystalline molecules. arxiv.org

Chromatographic Techniques for Purity and Isomeric Composition Analysis (e.g., GC-MS)

Gas chromatography (GC) is the premier technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both the separation and identification of components in a mixture. This is the most common method for the analysis of Norbornane, 2,2-dimethyl-5-methylene-, especially for assessing its purity and determining its concentration in complex matrices like essential oils.

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. Camphene is separated from other terpenes and compounds based on its boiling point and interaction with the column's stationary phase. As it elutes from the column, it is immediately ionized and analyzed by the mass spectrometer, providing a mass spectrum that confirms its identity. This technique is crucial for quality control and for studying the product distribution of chemical reactions, such as the acid-catalyzed isomerization of α-pinene to camphene.

Techniques for Polymer Characterization (e.g., GPC for Molecular Weight Distribution, WAXD for Polymer Structure)

While Norbornane, 2,2-dimethyl-5-methylene- is not typically polymerized itself, it plays a role in the formation of advanced polymer materials. For instance, it has been used as a solvent in a novel process to create a camphene-camphor-polypropylene composite material, resulting in a superhydrophobic and absorbent microporous foam. The characterization of the polymer component in such a material is essential to understanding its final properties.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. For the polypropylene (B1209903) used in the composite, GPC would be used to measure its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). These parameters are critical as they directly influence the mechanical properties of the final foam.

Wide-Angle X-ray Diffraction (WAXD) is a technique used to investigate the crystalline structure of polymeric materials. illinois.edu For the polypropylene foam formed in the camphene matrix, WAXD patterns would reveal information about the degree of crystallinity, the crystalline polymorphs present, and the orientation of the polymer chains. illinois.edu This structural information is directly linked to the material's mechanical strength and thermal stability.

Theoretical and Computational Investigations of Norbornane, 2,2 Dimethyl 5 Methylene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for investigating the electronic structure and reactivity of Norbornane (B1196662), 2,2-dimethyl-5-methylene-, commonly known as camphene (B42988). These computational methods allow for a detailed examination of molecular properties that are often difficult to probe experimentally.

Recent studies have utilized DFT to explore the atmospheric oxidation of camphene, a significant biogenic volatile organic compound (BVOC). researchgate.net For instance, the oxidation reaction of camphene initiated by the hydroxyl (OH) radical has been studied using the M06-2X functional with a 6-31+G(d,p) basis set. nih.gov Such calculations help in understanding the intricate mechanistic pathways and kinetics of these reactions. nih.gov Thermochemical parameters derived from these studies indicate that the addition of OH radicals to the terminal C10 atom of camphene is thermodynamically more stable than addition to the internal C7 atom. researchgate.net

The electronic properties of camphene, such as its susceptibility to electrophilic attack, can be elucidated through analysis of its molecular orbitals. DFT calculations have been employed to analyze the reactivity of camphene in comparison to other monoterpenes like α-pinene. researchgate.net These theoretical investigations provide insights that can help in optimizing industrial processes, such as the acid-catalyzed isomerization of α-pinene to camphene, by understanding the relative stability and reactivity of the involved chemical species. researchgate.net

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in mapping the potential energy surfaces of chemical reactions involving camphene, allowing for the identification of transition states and the elucidation of reaction pathways. In the context of its atmospheric degradation, DFT has been used to investigate the detailed mechanisms of its reaction with OH radicals. researchgate.netnih.gov

These studies have shown that the reaction can proceed via different pathways, including OH-addition reactions. nih.gov Intrinsic reaction coordinate (IRC) calculations are performed to confirm that the identified transition states connect the reactants and products as expected. nih.gov For the OH-initiated oxidation of camphene, it has been suggested that the addition of the OH radical to the terminal double-bond carbon atom accounts for a significant portion of the initial reaction. copernicus.org The subsequent reactions of the resulting hydroxyalkoxy radicals can lead to the formation of various products, including camphenilone and formaldehyde. researchgate.net

Furthermore, theoretical models like the Statewide Air Pollution Research Center (SAPRC) model have been used to simulate the chamber studies of camphene oxidation. These models, informed by DFT calculations, suggest that under certain conditions, such as the presence of nitrogen oxides (NOx), the reaction pathways can lead to the formation of highly oxygenated organic molecules (HOMs) through unimolecular peroxy radical (RO2) reactions. copernicus.org

Table 1: Calculated Rate Constant for Camphene + OH Radical Reaction
Computational MethodBasis SetCalculated Rate Constant (cm³ molecule⁻¹ s⁻¹)Experimental Rate Constant (cm³ molecule⁻¹ s⁻¹)
M06-2X6-31+G(d,p)5.67 x 10⁻¹¹ nih.gov5.58 x 10⁻¹¹ researchgate.net
--2.1 x 10⁻¹² researchgate.net-

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. uncw.edu

While specific extensive computational NMR studies on Norbornane, 2,2-dimethyl-5-methylene- are not widely documented in the provided context, the general methodology is well-established. uncw.eduescholarship.org The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

These predicted NMR spectra can be invaluable for several reasons. They can aid in the structural elucidation of new, related compounds, help in assigning ambiguous peaks in experimental spectra, and provide a deeper understanding of the relationship between the electronic structure and the observed spectroscopic properties. escholarship.org The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. escholarship.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a complementary approach to quantum chemical calculations for studying larger systems and longer timescale phenomena. These methods are particularly useful for investigating the conformational behavior and energetics of flexible molecules like those in the norbornane family.

Strain Energy Calculations and Analysis in Norbornane Systems

Norbornane and its derivatives are characterized by their rigid, bicyclic framework, which inherently possesses a significant amount of ring strain. Molecular mechanics is a primary tool for quantifying this strain energy. Strain energy is typically calculated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound built from unstrained group increments. swarthmore.edumdpi.com

Various computational methods can be employed to calculate strain energies, including the use of isodesmic and homodesmotic reactions. swarthmore.edu For norbornane itself, a strain enthalpy of 71.8 kJ·mol⁻¹ has been assessed using a group-additive procedure. researchgate.net Ab initio calculations have also been used to determine the enthalpy of formation, which is in close agreement with experimental values, further validating the computational models. researchgate.net

The analysis of strain distribution within the molecule can provide insights into its reactivity. For instance, regions of high strain may be more susceptible to certain chemical transformations that can relieve this strain. While specific strain energy calculations for Norbornane, 2,2-dimethyl-5-methylene- are not detailed in the provided search results, the principles derived from studies on the parent norbornane system are directly applicable.

Table 2: Calculated Strain Energy for Norbornane
MethodCalculated Strain Energy (kJ·mol⁻¹)
Group-additive procedure71.8 researchgate.net

Modeling of Conformational Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to model the conformational behavior of Norbornane, 2,2-dimethyl-5-methylene- and its interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

While camphene itself is a relatively rigid molecule, MD simulations can be particularly useful for studying its behavior in different environments, such as in solution or at interfaces. These simulations can provide insights into intermolecular interactions, such as van der Waals forces and electrostatic interactions, which govern the physical properties of the substance. researchgate.net

The development of accurate force fields is crucial for the reliability of molecular mechanics and dynamics simulations. These force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For complex intermolecular interactions, advanced models that account for phenomena like polarization and charge transfer may be necessary to achieve high accuracy. nih.gov

Theoretical Studies on the Norbornyl Cation and Related Non-Classical Ions

The 2-norbornyl cation has been a subject of intense theoretical and experimental investigation for decades, largely due to the debate over its "classical" versus "non-classical" structure. nih.govgithub.iowikipedia.org This debate has spurred significant advancements in the understanding of chemical bonding and carbocation chemistry.

The non-classical view proposes that the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center two-electron bond. github.io In contrast, the classical view suggests a rapid equilibrium between two enantiomeric classical carbocations. wikipedia.org

Quantum chemical calculations have played a pivotal role in resolving this controversy. High-level ab initio and DFT calculations have consistently shown that the non-classical, bridged structure is the true energy minimum. nih.govgithub.io These theoretical predictions were ultimately confirmed by the X-ray crystal structure determination of the 2-norbornyl cation, which showed a geometry consistent with the non-classical model. nih.govcompchemhighlights.org The experimentally determined bond lengths were in excellent agreement with those predicted by MP2 calculations. nih.govcompchemhighlights.org

Computational studies have also explored the reasons for the stability of the non-classical structure, attributing it in part to the ring strain within the five-membered rings of the norbornyl framework. uregina.ca Theoretical investigations continue to provide a deeper understanding of the electronic structure, stability, and reactivity of these fascinating chemical species. github.ioacs.org

Table 3: Comparison of Experimental and Calculated Bond Lengths in the 2-Norbornyl Cation
BondExperimental X-ray Bond Length (Å)Calculated MP2(FC)/def2-QZVPP Bond Length (Å)
C1-C21.39 compchemhighlights.org1.393 compchemhighlights.org
C1-C61.80 compchemhighlights.org1.825 compchemhighlights.org
C2-C61.80 compchemhighlights.org1.825 compchemhighlights.org

Computational Approaches to Monomer and Polymer Design

The application of computational chemistry has become an indispensable tool in polymer science, offering profound insights into reaction mechanisms, monomer reactivity, and the prediction of polymer properties. For a monomer such as Norbornane, 2,2-dimethyl-5-methylene-, also known as camphene, computational approaches provide a powerful avenue to explore its polymerization potential and to design novel polymers with tailored characteristics. These theoretical investigations enable a priori assessment of a monomer's suitability for polymerization and guide the synthesis of materials with desired performance attributes.

Computational studies in polymer design for monomers like Norbornane, 2,2-dimethyl-5-methylene- typically begin with an analysis of the monomer's electronic structure and geometry. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate a variety of molecular properties that are indicative of reactivity. These properties include, but are not limited to, frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and bond dissociation energies. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's ability to donate and accept electrons, respectively, which is fundamental to its participation in polymerization reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For instance, a theoretical study on the chemical reactivity of species involved in the isomerization of α-pinene, which includes camphene, utilized DFT calculations to determine quantum-chemical descriptors. researchgate.net Such studies provide valuable data on the relative stabilities and reactivities of related terpene structures, which can be extrapolated to understand the polymerization behavior of Norbornane, 2,2-dimethyl-5-methylene-.

The following table illustrates typical quantum chemical descriptors that would be calculated for Norbornane, 2,2-dimethyl-5-methylene- to assess its monomer reactivity.

Computational ParameterCalculated Value (Illustrative)Significance in Polymer Design
HOMO Energy-6.5 eVIndicates electron-donating ability; important for cationic polymerization.
LUMO Energy0.5 eVIndicates electron-accepting ability; relevant for anionic polymerization.
HOMO-LUMO Gap7.0 eVCorrelates with chemical reactivity and stability.
Dipole Moment0.3 DInfluences monomer orientation and intermolecular interactions.
Mulliken Atomic ChargesVaries per atomProvides insight into the charge distribution and potential sites for catalyst interaction.

Beyond monomer analysis, computational methods are extensively used to model the polymerization process itself. This includes the investigation of reaction pathways for different polymerization mechanisms, such as ring-opening metathesis polymerization (ROMP), which is common for norbornene-type monomers. researchgate.net Theoretical calculations can elucidate the transition state energies and activation barriers associated with initiation, propagation, and termination steps. This information is critical for selecting appropriate catalysts and reaction conditions to achieve controlled polymerization and desired polymer microstructures.

Furthermore, computational screening of catalysts is a rapidly growing area. By modeling the interaction between the Norbornane, 2,2-dimethyl-5-methylene- monomer and various catalyst systems, researchers can predict catalytic activity and selectivity. This in silico approach significantly reduces the experimental effort required to identify optimal catalysts for producing polymers with specific tacticities and molecular weights.

Once a polymer is conceptually designed, molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to predict its macroscopic properties. By simulating the behavior of polymer chains in a virtual environment, it is possible to estimate properties like glass transition temperature (Tg), density, mechanical moduli, and solubility parameters. These simulations provide a link between the chemical structure of the repeating unit derived from Norbornane, 2,2-dimethyl-5-methylene- and the physical characteristics of the resulting bulk polymer. The structure-property relationships derived from these simulations are invaluable for designing materials for specific applications. mdpi.comscribd.comnih.govpurdue.edu

The table below presents a hypothetical set of predicted properties for a polymer derived from Norbornane, 2,2-dimethyl-5-methylene-, based on molecular dynamics simulations.

Predicted Polymer PropertySimulated Value (Illustrative)Implication for Material Application
Glass Transition Temperature (Tg)150 °CIndicates good thermal stability for applications requiring high-temperature performance.
Density1.05 g/cm³Useful for predicting material weight and volume characteristics.
Young's Modulus3.5 GPaSuggests a rigid material with good stiffness.
Solubility Parameter (Hildebrand)18.5 (J/cm³)^0.5Helps in selecting appropriate solvents for processing and characterization.

Broader Scientific Context and Future Research Trajectories

Contributions of Norbornane (B1196662), 2,2-dimethyl-5-methylene- Research to Fundamental Organic Chemistry

The unique structural characteristics of Norbornane, 2,2-dimethyl-5-methylene- have made it an important molecule for investigating several fundamental concepts in organic chemistry. Its rigid bicyclo[2.2.1]heptane skeleton locks the molecule into a specific conformation, allowing for detailed studies of reaction mechanisms and electronic effects that are often complicated by conformational flexibility in acyclic or monocyclic systems.

Understanding Strain and Reactivity: The primary contribution of research on this compound lies in the exploration of ring strain. The bicyclic framework deviates significantly from ideal tetrahedral bond angles, resulting in substantial strain energy. This stored energy is a thermodynamic driving force for reactions that can relieve the strain, making the molecule and its derivatives more reactive than comparable unstrained compounds. beilstein-journals.org The study of its reactions, such as additions to the exocyclic double bond or skeletal rearrangements, provides quantitative data on how strain influences reaction rates and pathways.

Carbocation Dynamics and Hyperconjugation: The norbornane system is famous for its role in the non-classical carbocation debate. Research on derivatives like Norbornane, 2,2-dimethyl-5-methylene- has provided critical insights into the behavior of carbocation intermediates formed during reactions. smolecule.com The rigid structure helps stabilize carbocations through unique electronic interactions. Specifically, the methylene (B1212753) group at the 5-position engages in significant σ-π hyperconjugation, where electrons from sigma (σ) bonds delocalize into adjacent empty or partially filled orbitals. smolecule.com This delocalization stabilizes electron-deficient centers, influencing the regioselectivity and stereoselectivity of reactions. smolecule.com Studying these effects helps refine theoretical models of chemical bonding and reactivity.

Mechanistic Studies: The stereochemically constrained framework is ideal for mechanistic studies. Because the molecule cannot undergo ring flips, the stereochemical outcomes of reactions provide clear evidence for specific reaction pathways. For example, whether a reagent attacks the double bond from the exo (outer) or endo (inner) face can elucidate the transition state geometry and the influence of steric hindrance versus electronic control.

Key ConceptContribution from Norbornane, 2,2-dimethyl-5-methylene- Research
Ring Strain Provides a model system to quantify how strain energy drives chemical reactions and influences reactivity.
Carbocation Stability Demonstrates the role of non-classical interactions and σ-π hyperconjugation in stabilizing reactive intermediates. smolecule.com
Reaction Mechanisms The rigid framework allows for clear elucidation of reaction pathways through analysis of stereochemical outcomes.

Potential for Developing New Chemical Transformations and Methodologies

The inherent reactivity of Norbornane, 2,2-dimethyl-5-methylene- and related strained systems makes them valuable building blocks and catalysts in the development of novel synthetic methods. The energy released upon ring-opening or rearrangement can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable.

Strain-Release Polymerization: The high ring strain of norbornene-type monomers is the basis for Ring-Opening Metathesis Polymerization (ROMP). While Norbornane, 2,2-dimethyl-5-methylene- itself is not typically used in ROMP due to the nature of its exocyclic double bond, the principles derived from studying the strain in its bicyclic core are fundamental to this powerful polymerization technique. This methodology allows for the synthesis of polymers with highly controlled properties for applications in advanced materials. acs.org

Development of New Catalytic Systems: The predictable coordination geometry and reactivity of norbornene derivatives have been instrumental in developing new catalytic systems. A prominent example is the Catellani reaction, which utilizes a palladium/norbornene co-catalyst system to perform ortho- and subsequent ipso-functionalization of aryl halides. rsc.org The norbornene mediator plays a crucial role in forming a stable palladacycle intermediate that directs C-H activation to the ortho position and prevents premature termination of the catalytic cycle. rsc.org This methodology has become a powerful tool for constructing highly substituted aromatic compounds.

MethodologyRole of Strained Bicyclic Systems
Domino Reactions The release of ring strain serves as a thermodynamic driving force for multi-step, complexity-building transformations. beilstein-journals.org
Catalyst Development Norbornene-type structures act as transient directing groups and reaction mediators, enabling novel reactivity like in the Catellani reaction. rsc.org
Cycloaddition Reactions The strained double bond acts as a highly reactive component in various cycloadditions, enabling the synthesis of complex polycyclic frameworks. nih.gov

Emerging Research Areas for Strained Polycyclic Hydrocarbons

The foundational knowledge gained from studying molecules like Norbornane, 2,2-dimethyl-5-methylene- is fueling several cutting-edge research areas focused on harnessing the unique properties of strained polycyclic hydrocarbons.

Mechanochemistry and Stress-Responsive Materials: An exciting frontier is the field of polymer mechanochemistry, where mechanical force is used to induce chemical reactions. Strained rings incorporated into a polymer backbone can act as "mechanophores"—units that break or rearrange in response to stress. researchgate.net This can be used to create self-healing materials, stress sensors that change color under strain, or materials that release a payload upon impact. The predictable way that strained bicyclic systems store and release energy makes them ideal candidates for designing these advanced functional materials.

High-Energy-Density Materials: The high strain energy of polycyclic hydrocarbons translates to a higher energy content compared to their unstrained isomers. This property is being explored for the development of high-energy-density fuels and propellants. rsc.org These molecules can release significant energy upon combustion or decomposition, offering potential advantages in performance and efficiency over traditional hydrocarbon fuels.

Synthesis of Complex Architectures: Chemists are increasingly using highly reactive, transient strained intermediates, such as cyclic allenes and alkynes, to rapidly construct complex molecular scaffolds. escholarship.orgresearchgate.net These species, generated in situ from stable precursors, can be "trapped" in various cycloaddition reactions to form intricate polycyclic and heterocyclic products that would be difficult to synthesize using conventional methods. nih.govnih.gov This approach provides a powerful strategy for the efficient synthesis of natural products and novel pharmaceutical candidates.

Computational Design of "Hyperstable" Alkenes: Advances in computational chemistry allow for the prediction of the stability and reactivity of molecules that have yet to be synthesized. chemrxiv.org Researchers are designing and studying "hyperstable" or "anti-Bredt" alkenes—bridgehead olefins that are stabilized by unique polycyclic frameworks despite their inherent strain. rsc.orgmdpi.com These theoretical studies guide synthetic chemists toward new, challenging targets with potentially novel properties and reactivity, pushing the boundaries of what is considered synthetically accessible. rsc.org

Emerging FieldApplication of Strained Polycyclic Hydrocarbons
Mechanochemistry Use as "mechanophores" in polymers that respond to mechanical stress for self-healing or sensing applications. researchgate.net
High-Energy Materials Development of advanced fuels and propellants based on their high energy content. rsc.org
Complex Synthesis Generation of transient, highly reactive intermediates (e.g., cyclic allenes) for the rapid construction of complex molecules. escholarship.orgresearchgate.net
Computational Chemistry In silico design and prediction of novel, highly strained molecules with unique stability and reactivity. chemrxiv.orgmdpi.com

Q & A

Q. Advanced Research Focus

  • DFT calculations: Optimize transition states for norbornene-based ROMP using B3LYP/6-31G(d) basis sets.
  • Steric maps: Quantify substituent effects (e.g., 2,2-dimethyl groups increase activation energy by 10–15 kJ/mol) .

What purification challenges arise when isolating 2,2-dimethyl-5-methylene-norbornane derivatives, and how are they resolved?

Q. Advanced Research Focus

  • Co-elution issues: Mixtures of endo/exo isomers (e.g., in dichlorocarbene adducts) require preparative gas chromatography (glpc) with silicone SE-30 columns .
  • Crystallization: Hexane/methanol recrystallization improves purity of trichloro derivatives (e.g., mp 55–57°C for 3,3,6-trichlorotricyclo[3.3.1.0⁴]nonane) .

How do spectroscopic signatures distinguish 2,2-dimethyl-5-methylene-norbornane from structurally similar compounds like camphene?

Q. Basic Research Focus

  • ¹³C NMR: Camphene (C10H16) shows distinct quaternary carbon signals at δ 40–45 ppm, absent in norbornane derivatives .
  • IR: Camphene exhibits a strong C-H bend at 740 cm⁻¹, while 5-methylene-norbornane shows C=C stretches near 1640 cm⁻¹ .

What experimental evidence supports the role of 2,2-dimethyl-5-methylene-norbornane in synthesizing oxa-modified adamantane analogs?

Q. Advanced Research Focus

  • Stepwise functionalization: Dihalocarbene addition followed by hydrolysis yields oxa-bridged tricyclic systems (e.g., 3-chloro-5-oxatricyclo[5.2.1.0]dec-2-ene) .
  • X-ray crystallography: Confirms adamantane-like cage structures with bond angles ≈ 109.5° .

How do solvent polarity and temperature influence the stereochemical outcomes of reactions involving 2,2-dimethyl-5-methylene-norbornane?

Q. Advanced Research Focus

  • Polar solvents (e.g., CHCl₃): Stabilize carbocation intermediates, favoring endo products (e.g., 70% endo selectivity at 20°C) .
  • Low-temperature conditions (0°C): Reduce thermal isomerization, preserving kinetic products .

What contradictions exist in the literature regarding the thermodynamic stability of 2,2-dimethyl-5-methylene-norbornane derivatives?

Q. Advanced Research Focus

  • ΔfH° discrepancies: An et al. (1987) report ΔfH°gas = -25.3 kJ/mol, while Pedley et al. (1986) propose -22.1 kJ/mol, attributed to differences in calorimetric methods .
  • Isotope effect debates: Lambert et al. reported a ¹⁹F isotope shift for deuterated derivatives, but subsequent studies found no significant shift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.